Hypoestenone

Description

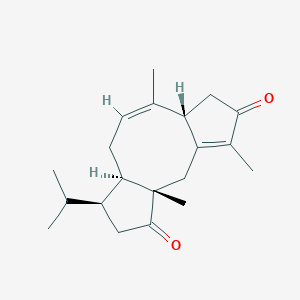

Structure

3D Structure

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(3S,6S,7R,9Z,11S)-3,10,14-trimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1(14),9-diene-4,13-dione |

InChI |

InChI=1S/C20H28O2/c1-11(2)14-9-19(22)20(5)10-16-13(4)18(21)8-15(16)12(3)6-7-17(14)20/h6,11,14-15,17H,7-10H2,1-5H3/b12-6-/t14-,15-,17+,20-/m0/s1 |

InChI Key |

RQBPREVSQRPKAH-ZUBMDPDWSA-N |

Isomeric SMILES |

C/C/1=C/C[C@@H]2[C@@H](CC(=O)[C@]2(CC3=C(C(=O)C[C@@H]13)C)C)C(C)C |

Canonical SMILES |

CC1=CCC2C(CC(=O)C2(CC3=C(C(=O)CC13)C)C)C(C)C |

Synonyms |

hypoestenone |

Origin of Product |

United States |

Foundational & Exploratory

Hypoestenone: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoestenone, a fusicoccane diterpene ketone, has emerged as a molecule of interest due to its cytotoxic and anti-plasmodial activities. First isolated from the plant genus Hypoestes, this natural product presents a unique structural scaffold that has drawn the attention of the scientific community. This technical guide provides a comprehensive overview of the discovery, origin, and known biological activities of this compound. It details the experimental protocols for its isolation and characterization, presents quantitative data on its bioactivity, and explores its potential mechanisms of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Origin

This compound was first discovered as a natural product isolated from plants of the genus Hypoestes, which belongs to the Acanthaceae family. Notably, it has been identified in Hypoestes forskalei and Hypoestes phyllostachya. These plants are native to regions of Africa, Madagascar, and the Arabian Peninsula. The isolation of this compound was a result of phytochemical investigations into the traditional medicinal uses of these plants.

The structural elucidation of this compound was accomplished through a combination of advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) was employed to determine its molecular formula, while one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, were instrumental in piecing together its complex fusicoccane skeleton. The final stereochemistry was confirmed by X-ray crystallography.

Chemical Structure

This compound is classified as a fusicoccane diterpene ketone. The fusicoccane skeleton is a unique 5-8-5 membered tricyclic ring system that is characteristic of a class of diterpenoids with diverse biological activities. The precise chemical structure of this compound features this core scaffold with specific functional group embellishments that contribute to its biological profile.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from Hypoestes species, based on common phytochemical extraction and purification techniques.

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

-

Plant Material Collection and Preparation: The aerial parts or roots of the Hypoestes species are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, often a mixture of dichloromethane and methanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound (typically the ethyl acetate fraction) is further purified using a combination of chromatographic techniques. This usually involves initial separation by column chromatography over silica gel, followed by size exclusion chromatography on Sephadex LH-20.

-

Final Purification: The final purification to obtain pure this compound is often achieved using preparative high-performance liquid chromatography (HPLC).

Structure Elucidation

The determination of the chemical structure of this compound involves the following analytical techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum provide valuable information about the connectivity of atoms within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information about the number and types of protons and their neighboring protons.

-

13C NMR: Provides information about the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry.

Biological Activity and Quantitative Data

This compound has demonstrated modest but significant biological activities in preliminary studies. The primary reported activities are cytotoxicity against cancer cell lines and anti-plasmodial activity against the malaria parasite, Plasmodium falciparum.

| Biological Activity | Target | IC50 Value (µM) | Reference |

| Cytotoxicity | SMMC-7721 (Human Hepatocellular Carcinoma) | 31.40 | [1] |

| Anti-plasmodial Activity | Plasmodium falciparum (K1 strain) | 25 | [1] |

Table 1: Summary of the reported in vitro biological activities of this compound.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action of this compound is not yet fully elucidated. However, based on the known biological activities of other fusicoccane diterpenes, some potential signaling pathways can be hypothesized. Many natural products with cytotoxic and anti-inflammatory properties exert their effects through the modulation of key cellular signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothesized Signaling Pathway for this compound's Bioactivity

Caption: A hypothetical signaling cascade for the biological activity of this compound.

Further research is required to validate these hypotheses and to identify the specific molecular targets of this compound. Studies investigating its effect on the expression and activation of key proteins within these pathways, such as kinases and transcription factors, will be crucial in unraveling its mechanism of action.

Future Perspectives

This compound represents a promising starting point for the development of new therapeutic agents. Its unique fusicoccane scaffold can be a template for the synthesis of novel analogs with improved potency and selectivity. Future research should focus on:

-

Total Synthesis: Developing a robust and efficient total synthesis of this compound to enable the generation of derivatives for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of cancer and malaria.

By addressing these key areas, the full therapeutic potential of this compound and its analogs can be explored, potentially leading to the development of new and effective drugs for the treatment of human diseases.

References

Hypoestenone: A Technical Guide to its Isolation, Biosynthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoestenone, a fusicoccane diterpene isolated from Hypoestes forskalei, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its isolation from its natural source, its proposed biosynthetic pathway, and its potential mechanism of action as a modulator of Heat Shock Protein 90 (Hsp90). This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound.

Isolation of this compound from Hypoestes forskalei

This compound is a secondary metabolite found in the plant Hypoestes forskalei (Vahl) R.Br. of the Acanthaceae family.[1] The isolation of this compound typically involves solvent extraction of the plant material followed by chromatographic purification.

General Experimental Protocol

While detailed, step-by-step protocols with precise quantitative parameters are not extensively published, the general methodology for the isolation of this compound can be summarized as follows:

-

Plant Material Collection and Preparation: The aerial parts or roots of Hypoestes forskalei are collected, dried, and powdered to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is exhaustively extracted with organic solvents of increasing polarity. Common solvents used include n-hexane, chloroform, and methanol.[2][3] This sequential extraction helps to fractionate the crude extract based on the polarity of the constituents.

-

Fractionation and Purification: The crude extracts are subjected to various chromatographic techniques to isolate this compound.

-

Column Chromatography: The chloroform or n-hexane extracts, which are rich in diterpenoids, are typically fractionated using column chromatography over silica gel.[2] A solvent gradient of increasing polarity (e.g., chloroform in n-hexane, followed by methanol in chloroform) is used to elute the compounds.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] A common mobile phase for RP-HPLC is a mixture of methanol and water.[2]

-

Quantitative Data

Quantitative data on the yield of this compound from Hypoestes forskalei is limited in the available literature. However, one study provides some insight into the quantities of extracts and isolated compounds, from which a potential yield can be estimated.

| Plant Material | Extraction Solvent | Extract Weight | Isolated this compound Weight | Estimated Yield (% w/w of extract) | Reference |

| Dried roots (300 g) | Chloroform | 5.5 g | 1.5 mg (from a 300 mg fraction) | ~0.03% | [2] |

Note: The yield is an estimation based on the reported values and may vary depending on the specific extraction and purification methods used, as well as the geographical source and harvesting time of the plant material.

Biosynthesis of this compound

This compound belongs to the fusicoccane class of diterpenoids, which are characterized by a unique 5-8-5 tricyclic ring system. The biosynthesis of fusicoccanes originates from the general isoprenoid pathway.

The key steps in the proposed biosynthetic pathway of this compound are:

-

Formation of Geranylgeranyl Diphosphate (GGPP): The pathway begins with the precursor geranylgeranyl diphosphate (GGPP), a C20 isoprenoid.[2]

-

Cyclization: Diterpene synthases catalyze the cyclization of GGPP to form the characteristic 5-8-5 tricyclic carbon skeleton of the fusicoccane family.[2]

-

Post-Modification: The fusicoccane skeleton undergoes a series of post-modification reactions, including oxidations, reductions, and rearrangements, catalyzed by enzymes such as cytochrome P450 monooxygenases, to yield the final this compound structure.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity and Potential Signaling Pathways

This compound and other fusicoccane diterpenes from Hypoestes forskalei have been reported to exhibit a range of biological activities, including antiplasmodial, antileishmanial, and cytotoxic effects.[3] A significant finding is the potential of these compounds to act as modulators of Heat Shock Protein 90 (Hsp90).[2]

This compound as an Hsp90 Modulator

Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and signaling. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

While the direct interaction and detailed mechanism of this compound with Hsp90 are still under investigation, the modulation of Hsp90 by other fusicoccane diterpenes suggests a similar mode of action. Inhibition of Hsp90 can disrupt several oncogenic signaling pathways.

Potential Downstream Signaling Pathways

The inhibition of Hsp90 by compounds like this compound could potentially lead to the downregulation of key signaling pathways that are often hyperactivated in cancer cells. One such critical pathway is the PI3K/Akt/NF-κB pathway, which is central to cell survival and proliferation.

Caption: Potential signaling pathway affected by this compound.

Future Perspectives

This compound represents a promising natural product with potential therapeutic applications. Further research is warranted to:

-

Develop and optimize standardized protocols for the high-yield isolation of this compound.

-

Elucidate the precise molecular mechanism of action of this compound as an Hsp90 inhibitor.

-

Conduct comprehensive preclinical studies to evaluate its efficacy and safety in various disease models.

-

Explore the structure-activity relationships of this compound and its derivatives to design more potent and selective analogs.

This technical guide provides a foundation for future investigations into this intriguing natural compound and its potential role in drug discovery and development.

References

The intricate Dance of Molecules: A Technical Guide to the Biosynthesis of Fusicoccane Diterpenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusicoccane diterpenes, a fascinating class of natural products, are characterized by their unique 5-8-5 tricyclic ring system. These compounds, produced by various fungi, exhibit a wide range of biological activities, most notably their ability to stabilize protein-protein interactions, particularly those involving 14-3-3 proteins. This property has made them valuable tools in chemical biology and promising candidates for drug development, especially in oncology. This technical guide provides an in-depth exploration of the biosynthetic pathway of fusicoccane diterpenes, with a focus on the enzymatic machinery, key intermediates, and the experimental methodologies used to elucidate this complex process.

Core Biosynthesis Pathway: From a Linear Precursor to a Tricyclic Scaffold

The biosynthesis of fusicoccane diterpenes commences with the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The pathway can be broadly divided into two major stages: the cyclization of GGPP to form the characteristic fusicoccane skeleton, and the subsequent, often extensive, tailoring of this scaffold by a variety of enzymes to produce the final bioactive molecules, such as the well-studied fusicoccin A.

The key step in the formation of the fusicoccane core is the cyclization of GGPP, a reaction catalyzed by a remarkable bifunctional enzyme known as fusicoccadiene synthase (FS) . This enzyme possesses both a prenyltransferase domain, which can synthesize GGPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), and a terpene cyclase domain that orchestrates the complex cyclization cascade.[1]

The cyclization is initiated by the ionization of GGPP, followed by a series of intramolecular electrophilic attacks to form the fused 5-8-5 ring system of the parent hydrocarbon, (+)-fusicocca-2,10(14)-diene.[1]

Following the formation of the fusicoccadiene backbone, a consortium of tailoring enzymes, primarily cytochrome P450 monooxygenases (P450s), dioxygenases, dehydrogenases, and reductases, meticulously decorates the molecule. These modifications are crucial for the biological activity of the final fusicoccane diterpenes. In the case of fusicoccin A, these modifications include a series of hydroxylations, the addition of a glucose moiety, and subsequent acylation and methylation events. The genes encoding these enzymes are often found clustered together in the fungal genome, facilitating their coordinated expression.

Below is a diagram illustrating the core biosynthetic pathway leading to fusicoccin A.

Quantitative Data on Biosynthetic Enzymes

The efficiency of the fusicoccane biosynthetic pathway is governed by the kinetic parameters of its constituent enzymes. While comprehensive kinetic data for all enzymes in the pathway are not yet available, studies on the key enzyme, fusicoccadiene synthase, have provided valuable insights.

| Enzyme | Substrate | KM (µM) | kcat (s-1) | Hill Coefficient (n) | Reference |

| Fusicoccadiene Synthase (PaFS) - Prenyltransferase Domain | DMAPP | 139 ± 16 | 1.01 ± 0.09 x 10-3 | 2.0 ± 0.3 | [2] |

| Fusicoccadiene Synthase (PaFS) - Cyclase Domain | GGPP | 6.4 ± 0.4 | 0.059 ± 0.004 | 3.0 ± 0.4 | [2] |

Note: Kinetic data for the downstream tailoring enzymes (P450s, etc.) are currently limited in the public domain.

Production of Fusicoccane Diterpenes in Heterologous Systems

The elucidation of the fusicoccane biosynthetic pathway has enabled the production of these valuable compounds in heterologous hosts, such as yeast and other fungi. This approach offers a more sustainable and scalable alternative to extraction from their native producers.

| Host Organism | Product | Titer (mg/L) | Reference |

| Aspergillus oryzae | Brassicicene I | 8 - 30 | [3] |

| Saccharomyces cerevisiae | Fusicocca-2,10(14)-diene | up to 240 | [4] |

Experimental Protocols

Heterologous Expression and Purification of Fusicoccadiene Synthase

This protocol describes the expression of fusicoccadiene synthase (FS) in E. coli and its subsequent purification.

Workflow Diagram:

Methodology:

-

Gene Amplification and Cloning: The gene encoding fusicoccadiene synthase is amplified by PCR from the genomic DNA of a fusicoccane-producing fungus. The amplified gene is then cloned into a suitable E. coli expression vector, such as a pGEX vector for a GST-fusion protein or a pET vector for a His-tagged protein.

-

Transformation: The expression vector containing the FS gene is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Culturing and Induction: The transformed E. coli are grown in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 16-20°C) for 12-16 hours.

-

Cell Lysis and Clarification: The cells are harvested by centrifugation, resuspended in a suitable lysis buffer, and lysed by sonication on ice. The cell lysate is then clarified by centrifugation to remove cell debris.

-

Protein Purification: The FS protein is purified from the clarified lysate using affinity chromatography. For GST-tagged proteins, glutathione-sepharose is used, while Ni-NTA agarose is used for His-tagged proteins. The protein is eluted with a suitable elution buffer (e.g., containing reduced glutathione or imidazole).

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Assay of Fusicoccadiene Synthase Activity

This protocol outlines the procedure for determining the enzymatic activity of purified fusicoccadiene synthase.

Methodology:

-

Reaction Setup: The reaction mixture contains a suitable buffer (e.g., 50 mM HEPES, pH 7.5), MgCl2 (10 mM), the purified FS enzyme, and the substrate, geranylgeranyl diphosphate (GGPP).

-

Incubation: The reaction is initiated by the addition of GGPP and incubated at a suitable temperature (e.g., 30°C) for a defined period.

-

Product Extraction: The reaction is stopped, and the hydrocarbon product, fusicocca-2,10(14)-diene, is extracted with an organic solvent such as n-hexane or ethyl acetate.

-

Analysis by GC-MS: The extracted product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the product is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. Quantification can be achieved by using an internal standard.

Characterization of Fusicoccane Biosynthetic Intermediates

This protocol provides a general workflow for the isolation and characterization of intermediates in the fusicoccane biosynthetic pathway.

Workflow Diagram:

Methodology:

-

Culturing and Extraction: The fusicoccane-producing organism is cultured under conditions that favor the accumulation of biosynthetic intermediates. The culture (mycelia and/or broth) is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Fractionation: The crude extract is fractionated using techniques such as column chromatography on silica gel or other stationary phases.

-

Purification: The fractions containing the compounds of interest are further purified by High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The structures of the purified intermediates are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Signaling Pathway of Fusicoccin A

Fusicoccin A exerts its biological effects by modulating the function of 14-3-3 proteins, which are key regulators of numerous cellular processes. Fusicoccin A acts as a "molecular glue," stabilizing the interaction between a 14-3-3 protein and its client protein, often a phosphorylated protein.[5][6]

One of the most well-characterized targets of the fusicoccin A/14-3-3 complex is the plasma membrane H+-ATPase. By stabilizing the interaction between 14-3-3 and the C-terminal regulatory domain of the H+-ATPase, fusicoccin A activates the pump, leading to hyperpolarization of the plasma membrane and acidification of the apoplast. This has profound effects on plant cell physiology, including stomatal opening and cell elongation.

Conclusion

The biosynthesis of fusicoccane diterpenes is a testament to the remarkable catalytic power and precision of enzymes. From the intricate cyclization of a linear precursor to the carefully orchestrated series of tailoring reactions, nature has evolved a sophisticated assembly line to produce these potent bioactive molecules. The knowledge gained from studying this pathway not only deepens our understanding of natural product biosynthesis but also provides a powerful toolkit for the synthetic biology and metabolic engineering of these valuable compounds for applications in medicine and agriculture. Further research into the kinetics and mechanisms of the tailoring enzymes will undoubtedly unlock new possibilities for the chemoenzymatic synthesis of novel fusicoccane analogues with enhanced therapeutic properties.

References

- 1. Fusicoccins are biosynthesized by an unusual chimera diterpene synthase in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterologous biosynthesis of cotylenol and concise synthesis of fusicoccane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Function of Fusicoccadiene Synthase, a Hexameric Bifunctional Diterpene Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of (+)-fusicocca-2,10(14)-diene, a 5-8-5 tricyclic diterpene hydrocarbon biosynthetically related to the fusicoccin aglycon from Fusicoccum amygdali and confirmation of its structure by total synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Heterologous biosynthesis of cotylenol and concise synthesis of fusicoccane diterpenoids [beilstein-journals.org]

Natural Analogs of Hypoestenone: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural analogs of Hypoestenone, a fusicoccane diterpenoid with noteworthy biological activities. The document focuses on compounds isolated from the Hypoestes genus, presenting their quantitative biological data, detailed experimental protocols for key assays, and insights into their potential mechanisms of action, particularly concerning inflammatory pathways. This guide is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.

Introduction to this compound and its Natural Analogs

This compound is a fusicoccane diterpenoid isolated from Hypoestes forskalei. Diterpenoids from the Hypoestes genus have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and anti-plasmodial effects. This has led to growing interest in these compounds as potential leads for drug development. This guide will explore this compound and its structurally related natural analogs, focusing on their chemical diversity and biological potential.

The natural analogs of this compound discussed in this guide are primarily other diterpenoids isolated from various Hypoestes species. These include other fusicoc Tane derivatives such as Hypoestenonols A and B, as well as labdane diterpenoids. The structural variations among these analogs provide a valuable opportunity for structure-activity relationship (SAR) studies, which are crucial for the design of more potent and selective therapeutic agents.

Quantitative Biological Data

The following tables summarize the quantitative biological data for this compound and its natural analogs. These data have been compiled from various scientific studies and are presented here for comparative analysis.

Table 1: Anti-plasmodial and Cytotoxic Activities of this compound and its Analogs

| Compound | Organism/Cell Line | Assay Type | IC50 (µM) | Source |

| This compound | Plasmodium falciparum K-1 strain | Anti-plasmodial | 25 | [1] |

| Hypoestenonol A | Plasmodium falciparum K-1 strain | Anti-plasmodial | 18 | [1] |

| Hypoestoxide | Human Peripheral Blood Mononuclear Cells | Cytotoxicity (IL-1β, IL-6, TNF-α production) | Not specified | [2] |

| Hypopurolide H | HL-60 | Cytotoxicity | 2.35 | [3] |

| A549 | Cytotoxicity | 17.06 | [3] | |

| SMMC-7721 | Cytotoxicity | Not specified | [3] | |

| MDA-MB-231 | Cytotoxicity | Not specified | [3] | |

| SW480 | Cytotoxicity | Not specified | [3] | |

| Hypopurolide I | HL-60 | Cytotoxicity | 15.12 ± 0.53 | [3] |

| SMMC-7721 | Cytotoxicity | 12.92 ± 0.60 | [3] |

Table 2: Anti-inflammatory Activity of this compound Analogs

| Compound | Cell Line | Assay Type | IC50 (µM) | Source |

| Hypopurolide I | RAW 264.7 macrophages | NO Production Inhibition | 23.56 ± 0.99 | [3] |

| L-NMMA (positive control) | RAW 264.7 macrophages | NO Production Inhibition | 41.11 ± 1.34 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to provide a foundation for researchers looking to replicate or build upon these studies.

General Workflow for Isolation and Characterization of Diterpenoids from Hypoestes

The following diagram illustrates a typical workflow for the isolation and characterization of diterpenoids from Hypoestes species.

Figure 1: General workflow for the isolation and characterization of diterpenoids.

Anti-plasmodial Activity Assay

The anti-plasmodial activity of the isolated compounds is typically assessed against chloroquine-sensitive and/or resistant strains of Plasmodium falciparum.

Protocol:

-

Parasite Culture: P. falciparum is cultured in human erythrocytes (O+) in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3 at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: Test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are made with culture medium to achieve the desired final concentrations.

-

Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of parasite culture (2% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the test compound dilutions.

-

Incubation: The plates are incubated for 48 hours under the conditions described in step 1.

-

Growth Inhibition Assessment: Parasite growth is determined using a SYBR Green I-based fluorescence assay. After incubation, the plates are frozen and thawed to lyse the red blood cells. Lysis buffer containing SYBR Green I is added to each well, and the plates are incubated in the dark. Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are plotted against the log of the drug concentration, and the IC50 value is calculated using a non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds is evaluated against a panel of human cancer cell lines.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., HL-60, A549, SMMC-7721, MDA-MB-231, SW480) are maintained in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for 48-72 hours.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Protocol:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

-

Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Signaling Pathways

Diterpenoids have been shown to exert their biological effects through various signaling pathways. A key pathway implicated in the anti-inflammatory effects of many natural products, including diterpenoids, is the Nuclear Factor-kappa B (NF-κB) signaling pathway. The compound hypoestoxide, a diterpene from Hypoestes rosea, has been shown to inhibit the activity of IκB kinase (IKK), a critical enzyme in the NF-κB pathway.[2] This suggests that this compound and its analogs may also exert their anti-inflammatory effects through the modulation of this pathway.

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound analogs.

Conclusion

The natural analogs of this compound represent a promising class of diterpenoids with a diverse range of biological activities. The data and protocols presented in this guide provide a solid foundation for further research into these compounds. Future studies should focus on a more comprehensive evaluation of their biological activities, detailed structure-activity relationship studies to identify key pharmacophores, and further elucidation of their mechanisms of action. Such efforts will be crucial in unlocking the full therapeutic potential of these fascinating natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Hypoestoxide, a novel anti-inflammatory natural diterpene, inhibits the activity of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Labdane-type diterpenoids with cytotoxic and anti-inflammatory activities from the aerial parts of Hypoestes purpurea (L.) R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypoestenone CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoestenone is a naturally occurring fusicoccane diterpenoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, isolation, and known biological interactions. The information presented herein is intended to support further research and development efforts related to this compound.

Chemical Properties of this compound

This compound is characterized by the molecular formula C20H28O2 and a molecular weight of 300.442 g/mol .[1] A specific CAS (Chemical Abstracts Service) number for this compound is not currently available.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | Not Available | [1] |

| Molecular Formula | C20H28O2 | [1] |

| Molecular Weight | 300.442 g/mol | [1] |

| IUPAC Name | 3,10,14-trimethyl-6-(propan-2-yl)tricyclo[9.3.0.0³,⁷]tetradeca-1(14),9-diene-4,13-dione | [1] |

| Water Solubility | 0.029 g/L | [2] |

| logP | 4.11 | [2] |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported |

Isolation of this compound

General Experimental Protocol for Isolation

The following protocol is a generalized procedure based on methods for isolating fusicoccane diterpenoids from Hypoestes species:

-

Extraction: The air-dried and powdered aerial parts of Hypoestes forskalei are extracted with a suitable solvent, typically methanol, at room temperature. The extraction is usually repeated multiple times to ensure a comprehensive extraction.

-

Solvent Partitioning: The resulting crude methanol extract is concentrated under reduced pressure. The residue is then suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a relatively nonpolar compound, is expected to be present in the n-hexane or chloroform fractions.

-

Chromatographic Separation: The fraction containing this compound is subjected to repeated column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed using solvent gradients, for example, a hexane-ethyl acetate gradient for silica gel chromatography.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and mass spectrometry.

Biological Activity and Signaling Pathways

This compound has demonstrated biological activity in preliminary studies. It exhibits weak anti-plasmodial activity against Plasmodium falciparum, with a reported IC50 value of 25 μM.

Interaction with Chaperone Proteins

A significant aspect of the biological activity of fusicoccane diterpenoids, including this compound, is their interaction with chaperone proteins.

-

Heat Shock Protein 90 (Hsp90): this compound has been identified as a modulator of Hsp90.[2] Hsp90 is a crucial molecular chaperone involved in the folding, stabilization, and activation of numerous client proteins, many of which are implicated in cell signaling and cancer progression. The interaction of this compound with Hsp90 suggests its potential as a therapeutic agent in diseases where Hsp90 is overactive.

-

14-3-3 Proteins: The fusicoccane class of diterpenoids is known to modulate the protein-protein interactions of 14-3-3 adaptor proteins.[2] These proteins play a critical role in various cellular processes, including signal transduction, cell cycle control, and apoptosis. By interacting with 14-3-3 proteins, fusicoccanes can influence these signaling pathways.

Potential Signaling Pathway Involvement

The interaction of this compound with Hsp90 and the known role of fusicoccanes with 14-3-3 proteins suggest its involvement in key cellular signaling pathways.

The diagram above illustrates the potential points of intervention for this compound in cellular signaling. By modulating Hsp90, this compound can indirectly affect the stability and activity of a wide range of client proteins that are crucial for cell proliferation and survival. Furthermore, as a member of the fusicoccane family, it may also influence signaling pathways regulated by 14-3-3 protein-protein interactions.

Conclusion

This compound is a fusicoccane diterpenoid with defined chemical properties and emerging biological significance. Its ability to interact with key chaperone proteins like Hsp90 positions it as a compound of interest for further investigation in drug discovery, particularly in the context of diseases characterized by dysregulated cellular signaling. This guide provides a foundational understanding of this compound to aid researchers in their future studies.

References

Preliminary Biological Screening of Hypoestenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Hypoestenone is a fusicoccane diterpenoid isolated from the plant Hypoestes forskalei. As part of the broader exploration of natural products for therapeutic potential, preliminary biological screening of novel compounds like this compound is a critical first step in the drug discovery pipeline. This document provides a concise technical overview of the reported biological activities of this compound, with a focus on quantitative data and detailed experimental methodologies.

Biological Activity Data

The primary biological activity reported for this compound is its anti-plasmodial effect. The following table summarizes the available quantitative data.

| Biological Activity | Test Organism/Assay | Result (IC50) |

| Anti-plasmodial | Plasmodium falciparum K-1 strain | 25 µM |

Table 1: Quantitative analysis of the anti-plasmodial activity of this compound.

Experimental Protocols

A detailed experimental protocol for the anti-plasmodial screening of this compound is provided below. This methodology is based on standard protocols for assessing the in vitro susceptibility of Plasmodium falciparum.

Anti-plasmodial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the chloroquine-resistant K1 strain of Plasmodium falciparum.

Materials and Reagents:

-

Plasmodium falciparum K1 strain culture

-

Human erythrocytes (O+)

-

RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, and 10% human serum

-

This compound (dissolved in DMSO to create a stock solution)

-

Artemisinin (as a positive control)

-

[³H]-hypoxanthine

-

96-well microtiter plates

-

Incubator (37°C, 5% CO₂, 5% O₂, 90% N₂)

-

Scintillation counter

Procedure:

-

Parasite Culture: The Plasmodium falciparum K1 strain is maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented as described above.

-

Assay Plate Preparation:

-

Add 25 µL of a solution containing the test compound (this compound) or control drug at various concentrations to the wells of a 96-well microtiter plate.

-

Add 200 µL of a parasite culture (2.5% hematocrit and 0.5% parasitemia) to each well.

-

-

Incubation: Incubate the plates for 24 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Radiolabeling: Add 25 µL of RPMI 1640 medium containing 0.5 µCi of [³H]-hypoxanthine to each well.

-

Further Incubation: Incubate the plates for another 24 hours under the same conditions.

-

Harvesting and Measurement:

-

Harvest the contents of each well onto a glass-fiber filter.

-

Wash the filters to remove unincorporated [³H]-hypoxanthine.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

The results are expressed as the percentage inhibition of [³H]-hypoxanthine incorporation compared to a drug-free control.

-

The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

-

Experimental Workflow

The following diagram illustrates the workflow for the anti-plasmodial screening of this compound.

Further Research and Signaling Pathways

Currently, there is no published information regarding the specific signaling pathways modulated by this compound. The observed anti-plasmodial activity suggests potential interference with essential metabolic or developmental pathways within the parasite. Further research, including mechanism-of-action studies, would be required to elucidate the molecular targets of this compound.

A potential logical workflow for future investigations is outlined below.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. Further independent research and validation are necessary for any drug development applications.

The Bioactive Potential of Hypoestenone: An In-depth Technical Guide on Early Investigations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoestenone, a fusicoccane diterpenoid isolated from plants of the Hypoestes genus, has emerged as a molecule of interest in natural product research. Early investigations into its biological activity have revealed potential therapeutic applications, particularly in the areas of antiparasitic and cytotoxic activity. This technical guide provides a comprehensive overview of the foundational studies on this compound's bioactivity, presenting quantitative data, detailed experimental methodologies, and an exploration of its potential mechanism of action through signaling pathway diagrams.

Quantitative Bioactivity Data

The initial bioactivity screening of this compound has focused on its efficacy against the malaria parasite, Plasmodium falciparum, and its cytotoxicity against mammalian cancer cell lines. The following tables summarize the key quantitative findings from these early studies.

Table 1: Anti-plasmodial Activity of this compound

| Plasmodium falciparum Strain | IC50 (µM) |

| D6 (Chloroquine-sensitive) | 16.7 |

| W2 (Chloroquine-resistant) | Not Reported |

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 (µg/mL) |

| P388 (Murine Leukemia) | 0.26 |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that established the bioactivity of this compound.

Anti-plasmodial Activity Assay

The in vitro anti-plasmodial activity of this compound was determined using a standardized protocol against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum.

1. Parasite Culture:

-

P. falciparum strains were maintained in continuous culture in human A+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

-

Cultures were incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

2. Drug Susceptibility Testing:

-

A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of this compound were made in 96-well microtiter plates.

-

Synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) were added to each well.

-

The plates were incubated for 48 hours under the conditions described above.

-

Parasite growth was quantified using the SYBR Green I-based fluorescence assay. Chloroquine was used as a positive control.

-

The fluorescence intensity was measured using a fluorescence plate reader, and the IC50 values were calculated by non-linear regression analysis.

Cytotoxicity Assay

The cytotoxic potential of this compound was evaluated against the P388 murine leukemia cell line.

1. Cell Culture:

-

P388 cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

2. Cytotoxicity Evaluation (MTT Assay):

-

A stock solution of this compound was prepared in DMSO.

-

P388 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

-

After 24 hours of incubation, cells were treated with various concentrations of this compound.

-

The plates were incubated for a further 48 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals.

-

The formazan crystals were dissolved in a solubilization buffer.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC50 value was determined as the concentration of this compound that caused a 50% reduction in cell viability compared to the untreated control.

Potential Signaling Pathways and Mechanism of Action

While direct studies on the signaling pathways modulated by this compound are limited, its structural relatives, the fusicoccane diterpenes (e.g., fusicoccin), are known to interact with 14-3-3 proteins. These proteins are crucial regulators of various signaling cascades. The cytotoxic and anti-plasmodial activities of this compound may, therefore, be attributable to its modulation of key cellular pathways.

Hypothetical Experimental Workflow for Investigating Bioactivity

The following diagram illustrates a logical workflow for the discovery and initial characterization of a bioactive natural product like this compound.

Proposed Mechanism of Action: Modulation of 14-3-3 Protein Interactions

Based on the known activity of related fusicoccanes, a plausible mechanism of action for this compound involves the modulation of 14-3-3 protein interactions. 14-3-3 proteins bind to a multitude of signaling proteins, thereby regulating their activity. By binding to the 14-3-3/client protein complex, fusicoccanes can either stabilize or disrupt these interactions, leading to downstream effects. One such critical pathway is the NF-κB signaling cascade, which plays a central role in inflammation, immunity, and cell survival.

The diagram below illustrates a hypothetical signaling pathway where this compound, like other fusicoccanes, could influence NF-κB signaling through its interaction with 14-3-3 proteins.

Conclusion

The early studies on this compound have established its potential as a bioactive compound with notable anti-plasmodial and cytotoxic activities. The provided data and experimental protocols serve as a foundational resource for further research and development. The proposed mechanism of action, involving the modulation of 14-3-3 protein interactions and subsequent effects on signaling pathways like NF-κB, offers a compelling avenue for future mechanistic studies. Further elucidation of its molecular targets and signaling effects will be crucial in realizing the therapeutic potential of this compound.

Methodological & Application

Application Note: Protocol for the Isolation of Hypoestenone from Hypoestes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation of Hypoestenone, a fusicoccane diterpenoid, from plants of the Hypoestes genus. This compound and related compounds have garnered interest for their potential biological activities. This protocol outlines two effective methods for extraction from either the aerial parts or roots of the plant, followed by a comprehensive chromatographic purification strategy. The methods are based on established phytochemical research and are designed to be reproducible in a standard laboratory setting. Included are representative spectroscopic data for the characterization of related fusicoccane diterpenes.

Introduction

This compound is a naturally occurring fusicoccane diterpene ketone that has been identified in various Hypoestes species, notably Hypoestes forskalei.[1][2] The fusicoccane skeleton, a 5-8-5 tricyclic ring system, is a hallmark of a class of diterpenoids with diverse and interesting biological properties. The isolation and purification of this compound are critical first steps for further pharmacological evaluation and drug development. This application note presents a detailed methodology for its extraction and purification, along with guidelines for characterization.

Experimental Protocols

Plant Material Collection and Preparation

-

Plant Source: Aerial parts or roots of Hypoestes species (e.g., Hypoestes forskalei).

-

Preparation: The collected plant material should be air-dried in the shade at room temperature. Once thoroughly dried, the material is to be ground into a fine powder to maximize the surface area for solvent extraction.

Extraction Methodologies

Two primary extraction methods can be employed depending on the starting material and available equipment.

Method A: Maceration of Aerial Parts This method is suitable for a general laboratory setting.

-

Maceration: The powdered aerial parts of the plant are submerged in 80% methanol (MeOH) at a 1:10 (w/v) ratio. The mixture is left to macerate for 72 hours at room temperature with occasional agitation.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

-

Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. This compound is typically found in the less polar fractions, such as the n-hexane fraction.[3]

Method B: Accelerated Solvent Extraction (ASE) of Roots This method is more rapid and exhaustive, ideal for researchers with access to an ASE system.

-

Sample Loading: 300 g of powdered root material is loaded into the extraction cells of an Accelerated Solvent Extractor (ASE).

-

Sequential Extraction: The material is exhaustively extracted with a series of solvents of increasing polarity. A typical sequence is:

-

n-hexane

-

Chloroform (CHCl₃)

-

Chloroform-Methanol (1:1, v/v)

-

Methanol (MeOH)

-

-

Solvent Removal: The solvent from each fraction is evaporated under reduced pressure to yield the respective crude extracts. The chloroform extract is a primary candidate for the isolation of this compound.[1]

Chromatographic Purification

A multi-step chromatographic process is necessary to isolate this compound to a high degree of purity.

Step 1: Silica Gel Column Chromatography

-

Column Packing: A glass column is packed with silica gel (70-230 mesh) using a slurry method with an initial non-polar solvent (e.g., chloroform).

-

Sample Loading: The crude extract from the chloroform or n-hexane fraction (e.g., 4.5 g of chloroform extract) is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of increasing polarity. A common solvent system is a gradient of methanol in chloroform, starting with 100% CHCl₃ and gradually increasing the percentage of MeOH (from 1% to 100%).[1]

-

Fraction Collection: Fractions of a consistent volume (e.g., 50 mL) are collected.

-

TLC Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) on silica gel plates.[1] Suitable developing solvent systems include CHCl₃, CHCl₃:MeOH (99:1, 98:2, 97:3, 9:1, 4:1), and CHCl₃:MeOH:H₂O (40:9:1).[1] Fractions with similar TLC profiles are pooled together.

Step 2: Size Exclusion Chromatography (Optional)

-

Column: Sephadex LH-20 is a common stationary phase for separating compounds based on size and polarity.

-

Elution: The pooled fractions containing the compound of interest are further purified using a Sephadex LH-20 column with an appropriate solvent, typically methanol.

Step 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: A C18 µ-Bondapak column (or equivalent) is used for the final purification step.[1]

-

Mobile Phase: A mixture of methanol and water is used as the mobile phase, often in an isocratic or gradient elution mode.

-

Detection: A refractive index detector or a UV detector is used to monitor the elution of compounds.[1]

-

Isolation: The peak corresponding to this compound is collected.

Structure Elucidation and Characterization

The identity and purity of the isolated this compound should be confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are essential for the complete structural assignment and confirmation of the fusicoccane skeleton.[2][3]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Data Presentation

The following tables present representative spectroscopic data for fusicoccane diterpenes isolated from Hypoestes species, which are structurally related to this compound. This data serves as a reference for the characterization of the isolated compounds.

Table 1: Representative ¹H NMR Data for a Fusicoccane Diterpene from Hypoestes [1]

| Position | δH (ppm), Multiplicity, J (Hz) |

| Me-15 | 1.05, s |

| Me-17 | 1.57, s |

| Me-19 | 0.95, d, 6.5 |

| Me-20 | 1.08, d, 6.5 |

| H-18 | 1.86, m |

| H-3 | 2.56, m |

| H-7 | 3.31, m |

| H₂-16 | 4.71, 4.79 (each s) |

| H-9 | 5.51, t |

Table 2: Representative ¹³C NMR Data for a Fusicoccane Diterpene from Hypoestes [1]

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 43.0 | 11 | 51.4 |

| 2 | 26.0 | 12 | 35.0 |

| 3 | 45.0 | 13 | 26.3 |

| 4 | 148.0 | 14 | 225.0 |

| 5 | 42.9 | 15 | 21.9 |

| 6 | 56.6 | 16 | 103.1 |

| 7 | 47.7 | 17 | 16.0 |

| 8 | 137.1 | 18 | 32.3 |

| 9 | 127.9 | 19 | 23.7 |

| 10 | 31.9 | 20 | 24.0 |

Table 3: Representative HRESIMS Data

| Compound | Molecular Formula | [M+Na]⁺ (m/z) |

| Fusicoccane Diterpene Isomer 1 | C₂₀H₃₀O | 309.2191 |

| Fusicoccane Diterpene Isomer 2 | C₂₀H₃₀O | 309.2178 |

| 19-hydroxythis compound | C₂₀H₂₈O₃ | 339.1911 |

Visualizations

Caption: Workflow for the isolation and characterization of this compound.

Caption: Logical relationship from plant source to drug development potential.

References

Application Notes and Protocols for the Pursued Total Synthesis of Hypoestenone

For Researchers, Scientists, and Drug Development Professionals

Abstract: To date, a complete total synthesis of Hypoestenone, a fusicoccane diterpenoid natural product, has not been reported in the scientific literature. This document provides a comprehensive overview of the structural features of this compound and outlines the significant synthetic challenges inherent in its complex architecture. Furthermore, it details established and theoretical synthetic strategies that could be employed in the pursuit of its total synthesis. These methodologies are based on successful syntheses of other fusicoccane diterpenoids and related complex natural products. Detailed protocols for key transformations and illustrative diagrams of potential synthetic pathways are provided to serve as a foundational guide for researchers embarking on this synthetic challenge.

Introduction to this compound

This compound is a member of the fusicoccane diterpenoid family of natural products, which are characterized by a distinctive 5-8-5 tricyclic carbon skeleton.[1] Isolated from Hypoestes forskalei, this compound possesses a complex and sterically congested structure that makes it a challenging and attractive target for total synthesis. The core structure, a dicyclopenta[a,d]cyclooctane ring system, is a common feature among many bioactive natural products.[1] The pursuit of the total synthesis of this compound and other fusicoccanes is driven by their interesting biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1]

Structural Features and Synthetic Challenges

The chemical structure of this compound presents several formidable challenges for a synthetic chemist:

-

The 5-8-5 Tricyclic Core: The central eight-membered ring fused to two five-membered rings is conformationally complex and entropically disfavored to construct.

-

Stereocenters: The molecule contains multiple stereocenters, the controlled formation of which requires highly stereoselective reactions.

-

Quaternary Carbon Center: The presence of a quaternary carbon at a ring fusion adds a significant steric hindrance challenge.

-

Functional Group Compatibility: The synthesis must be planned to accommodate the various functional groups present in the molecule without resorting to extensive protecting group manipulations.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A plausible retrosynthetic analysis of this compound is presented below. This strategy focuses on the late-stage formation of the central eight-membered ring, a common approach in the synthesis of other fusicoccane diterpenoids.

Caption: A generalized retrosynthetic approach to this compound.

Key Synthetic Methodologies and Protocols

The following sections detail potential key reactions and methodologies that could be applied to the total synthesis of this compound, based on strategies employed for other fusicoccane diterpenoids.[1][2]

Construction of the 5-8-5 Tricyclic Core

The formation of the central eight-membered ring is a critical step. Several modern synthetic methods can be considered for this transformation.

Table 1: Potential Key Methodologies for 8-Membered Ring Formation

| Reaction Type | Catalyst/Reagent | Key Advantages |

| Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs Catalysts | High functional group tolerance, predictable reactivity. |

| Nozaki-Hiyama-Kishi (NHK) Reaction | CrCl₂/NiCl₂ | Effective for forming medium-sized rings, tolerant of various functional groups.[1] |

| Prins Cyclization | Lewis or Brønsted Acids | Can rapidly build complexity and form multiple C-C bonds in one step.[1] |

| Photocycloaddition | UV light | Can provide direct access to 5-8-5 scaffolds.[3] |

Protocol: Ring-Closing Metathesis (RCM)

This protocol is a general guideline for an RCM reaction to form an eight-membered ring.

-

Preparation: The diene precursor is synthesized with terminal alkene functionalities.

-

Degassing: The solvent (typically dichloromethane or toluene) is thoroughly degassed by freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes.

-

Reaction Setup: The diene precursor is dissolved in the degassed solvent to a concentration of 0.001-0.01 M.

-

Catalyst Addition: A solution of a Grubbs-type catalyst (1-5 mol%) in the degassed solvent is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature to 40 °C and monitored by TLC or LC-MS until the starting material is consumed.

-

Workup: The reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

Caption: Workflow for Ring-Closing Metathesis.

Chemoenzymatic Approaches

A modern and efficient strategy involves the combination of chemical synthesis and enzymatic reactions. This chemoenzymatic approach can be particularly useful for late-stage C-H oxidations to install hydroxyl groups with high regio- and stereoselectivity.[2][4]

Table 2: Potential Enzymatic Transformations

| Enzyme Class | Transformation | Advantages |

| Cytochrome P450 Monooxygenases | C-H Hydroxylation | High selectivity, mild reaction conditions.[1] |

| Terpene Cyclases | Formation of Carbocyclic Skeletons | Can generate complex polycyclic structures from simple precursors.[1] |

Protocol: Enzymatic C-H Hydroxylation

This protocol outlines a general procedure for a P450-catalyzed hydroxylation.

-

Enzyme and Cofactor Preparation: A solution containing the purified P450 enzyme, a suitable reductase partner, and a cofactor regeneration system (e.g., glucose-6-phosphate dehydrogenase, glucose-6-phosphate, and NADP⁺) is prepared in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.4).

-

Substrate Addition: The synthetic intermediate is dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) and added to the enzyme solution.

-

Reaction Incubation: The reaction mixture is incubated at a controlled temperature (typically 25-30 °C) with gentle shaking for 12-48 hours.

-

Extraction: The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated. The product is purified by HPLC or flash column chromatography.

Caption: Enzymatic C-H Hydroxylation Workflow.

Conclusion

While the total synthesis of this compound remains an unachieved goal, the methodologies and strategies outlined in this document provide a solid foundation for approaching this challenging target. The successful synthesis of other fusicoccane diterpenoids has paved the way for the construction of the characteristic 5-8-5 ring system. Future efforts will likely leverage a combination of established synthetic transformations and innovative chemoenzymatic strategies to overcome the synthetic hurdles and ultimately achieve the first total synthesis of this compound. This endeavor will not only be a testament to the power of modern organic synthesis but will also enable further investigation into the biological properties of this intriguing natural product.

References

- 1. BJOC - Heterologous biosynthesis of cotylenol and concise synthesis of fusicoccane diterpenoids [beilstein-journals.org]

- 2. Modular Chemoenzymatic Synthesis of Ten Fusicoccane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modular access to functionalized 5–8–5 fused ring systems via a photoinduced cycloisomerization reaction - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00999F [pubs.rsc.org]

- 4. Modular chemoenzymatic synthesis of ten fusicoccane diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anti-Cancer Assay of Hypoestenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoestenone is a fusicoccane diterpenoid isolated from the plant Hypoestes forskalei.[1][2] While research into its specific anti-cancer properties is emerging, diterpenoids as a class of natural compounds have demonstrated significant potential in oncology research. They have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, often through the modulation of key signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.[1][2][3][4]

These application notes provide a comprehensive set of protocols to evaluate the in vitro anti-cancer effects of this compound. The following methodologies are designed to assess its cytotoxicity, its impact on cell cycle progression, and its ability to induce apoptosis.

Data Presentation

All quantitative data from the described assays should be summarized for clear comparison. Below are template tables for organizing your results.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| e.g., MCF-7 | |||

| e.g., HeLa | |||

| e.g., A549 | |||

| Normal (e.g., MCF-10A) |

Table 2: Effect of this compound on Cell Cycle Distribution

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | |||

| This compound (IC50/2) | |||

| This compound (IC50) | |||

| This compound (2 x IC50) |

Table 3: Apoptosis Induction by this compound

| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Viable Cells | % Necrotic Cells |

| Control | ||||

| This compound (IC50/2) | ||||

| This compound (IC50) | ||||

| This compound (2 x IC50) |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., MCF-10A)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Replace the medium in the wells with the this compound dilutions and a vehicle control (DMSO).

-

Incubate for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on the progression of the cell cycle.

Materials:

-

Cancer cells

-

This compound

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., based on the IC50 value) for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.[2][6]

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol quantifies the number of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound for the desired time period.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol detects changes in the expression of key proteins involved in the apoptotic pathway.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration using the BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[3][5][7]

Visualizations

Caption: Experimental workflow for evaluating the in vitro anti-cancer activity of this compound.

Caption: A hypothetical signaling pathway modulated by this compound, leading to apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes: Hypoestenone Treatment and Sensitive Cell Lines

Introduction

Hypoestenone is a fusicoccane diterpenoid natural product isolated from the plant genus Hypoestes. Preliminary studies on extracts from Hypoestes species have indicated potential cytotoxic activities against various cancer cell lines. However, comprehensive data on the specific sensitivity of human cancer cell lines to isolated this compound, including quantitative measures such as IC50 values, remain limited in publicly available scientific literature. Furthermore, detailed mechanistic studies elucidating its effects on key cellular pathways like apoptosis and NF-κB signaling in cancer cells are not yet extensively documented.

These application notes aim to provide a framework for researchers interested in investigating the anticancer potential of this compound. Due to the current lack of specific data, this document will focus on outlining the necessary experimental protocols and logical workflows for determining cell line sensitivity and elucidating the mechanism of action of this compound.

Data Presentation

Currently, there is insufficient quantitative data in the published literature to populate a detailed table of cell line sensitivity to this compound. A crucial first step for any research in this area would be to generate this data. An example of how such data should be structured is provided below.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| e.g., MCF-7 | Breast Adenocarcinoma | Data not available |

| e.g., A549 | Lung Carcinoma | Data not available |

| e.g., HeLa | Cervical Carcinoma | Data not available |

| e.g., PC-3 | Prostate Carcinoma | Data not available |

| e.g., HCT116 | Colon Carcinoma | Data not available |

Mandatory Visualizations

To guide the investigation of this compound's mechanism of action, the following diagrams illustrate the hypothetical signaling pathways that could be affected and a general experimental workflow.

Caption: Proposed intrinsic apoptosis pathway activated by this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Application Notes and Protocols for Investigating the Mechanism of Action of Hypoestenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoestenone, a fusicoccane diterpene isolated from Hypoestes forskalei, represents a class of natural products with potential therapeutic applications. While research into its specific mechanism of action is ongoing, preliminary studies and the activities of structurally related compounds suggest that this compound may exert cytotoxic and anti-inflammatory effects. This document provides a putative mechanism of action for this compound and detailed protocols for its investigation, targeting key cellular signaling pathways implicated in cancer and inflammation.

Putative Mechanism of Action

Based on the known biological activities of fusicoccane diterpenoids and extracts from the Hypoestes genus, it is hypothesized that this compound's mechanism of action involves the modulation of critical signaling pathways that regulate cell survival, proliferation, and the inflammatory response. A key putative target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation and cellular survival.[1] Inhibition of this pathway could account for both the anti-inflammatory and cytotoxic effects of this compound.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of the experimental protocols described below.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) after 48h |

| HeLa (Cervical Cancer) | 25.8 |

| MCF-7 (Breast Cancer) | 32.1 |

| A549 (Lung Cancer) | 45.5 |

| PC-3 (Prostate Cancer) | 28.9 |

Table 2: Effect of this compound on Apoptosis Induction in HeLa Cells

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V positive) |

| Vehicle Control | - | 5.2 ± 0.8 |

| This compound | 10 | 15.7 ± 2.1 |

| This compound | 25 | 38.4 ± 3.5 |

| This compound | 50 | 62.1 ± 4.2 |

Table 3: Inhibition of TNF-α-induced NF-κB Activation by this compound in HEK293 Cells

| Treatment | Concentration (µM) | Relative Luciferase Units (RLU) | % Inhibition |

| Vehicle Control | - | 100 ± 5.7 | 0 |

| TNF-α (10 ng/mL) | - | 850 ± 42.3 | - |

| This compound + TNF-α | 10 | 625 ± 31.8 | 26.5 |

| This compound + TNF-α | 25 | 310 ± 20.5 | 63.5 |

| This compound + TNF-α | 50 | 150 ± 12.1 | 82.4 |

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549, PC-3)

-